molecular formula C6H5F2N B3354311 2,6-Difluoro-3-methylpyridine CAS No. 58584-96-6

2,6-Difluoro-3-methylpyridine

Cat. No.: B3354311
CAS No.: 58584-96-6
M. Wt: 129.11 g/mol
InChI Key: DUKUTTINODXDJP-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C6H5F2N It is a derivative of pyridine, where two fluorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-methylpyridine typically involves the fluorination of 3-methylpyridine. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic fluorination. This process can utilize catalysts like cobalt trifluoride or silver fluoride to achieve high yields and purity. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of 2,6-difluoro-3-pyridinecarboxylic acid.

    Reduction: Formation of 2,6-difluoro-3-methylpiperidine.

Scientific Research Applications

2,6-Difluoro-3-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups while imparting unique characteristics due to the presence of fluorine.

    Medicine: Explored for its potential in developing pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals, where its fluorinated structure can enhance the efficacy and stability of pesticides and herbicides.

Comparison with Similar Compounds

    2,6-Difluoropyridine: Lacks the methyl group at the 3rd position, resulting in different reactivity and applications.

    3,5-Difluoro-2-methylpyridine:

    2,6-Dichloro-3-methylpyridine: Chlorine atoms instead of fluorine, which affects the compound’s electronic properties and reactivity.

Uniqueness: 2,6-Difluoro-3-methylpyridine is unique due to the specific positioning of fluorine and methyl groups, which imparts distinct electronic and steric effects. These properties make it particularly valuable in applications requiring precise control over molecular interactions and stability.

Properties

IUPAC Name

2,6-difluoro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKUTTINODXDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307016
Record name 2,6-Difluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58584-96-6
Record name 2,6-Difluoro-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58584-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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